

The Pharmacokinetics of Carnostatine: A Technical Guide

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Compound of Interest

Compound Name: Carnostatine

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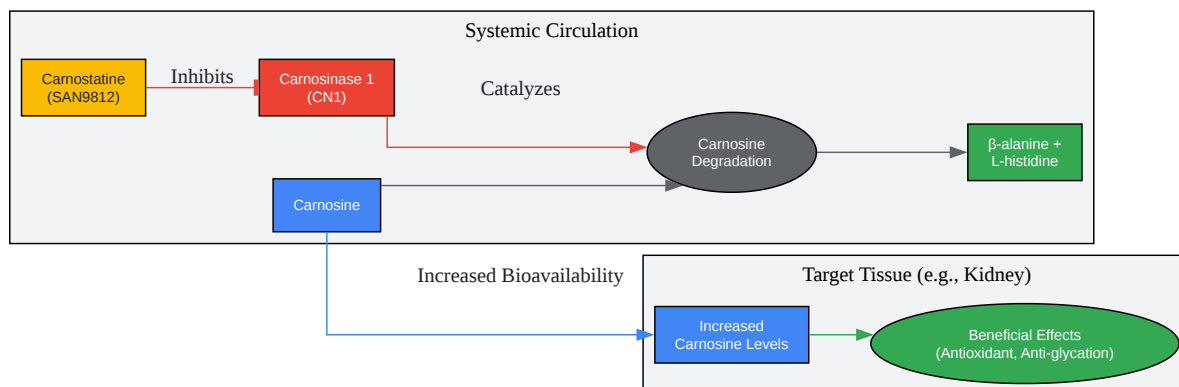
For Researchers, Scientists, and Drug Development Professionals

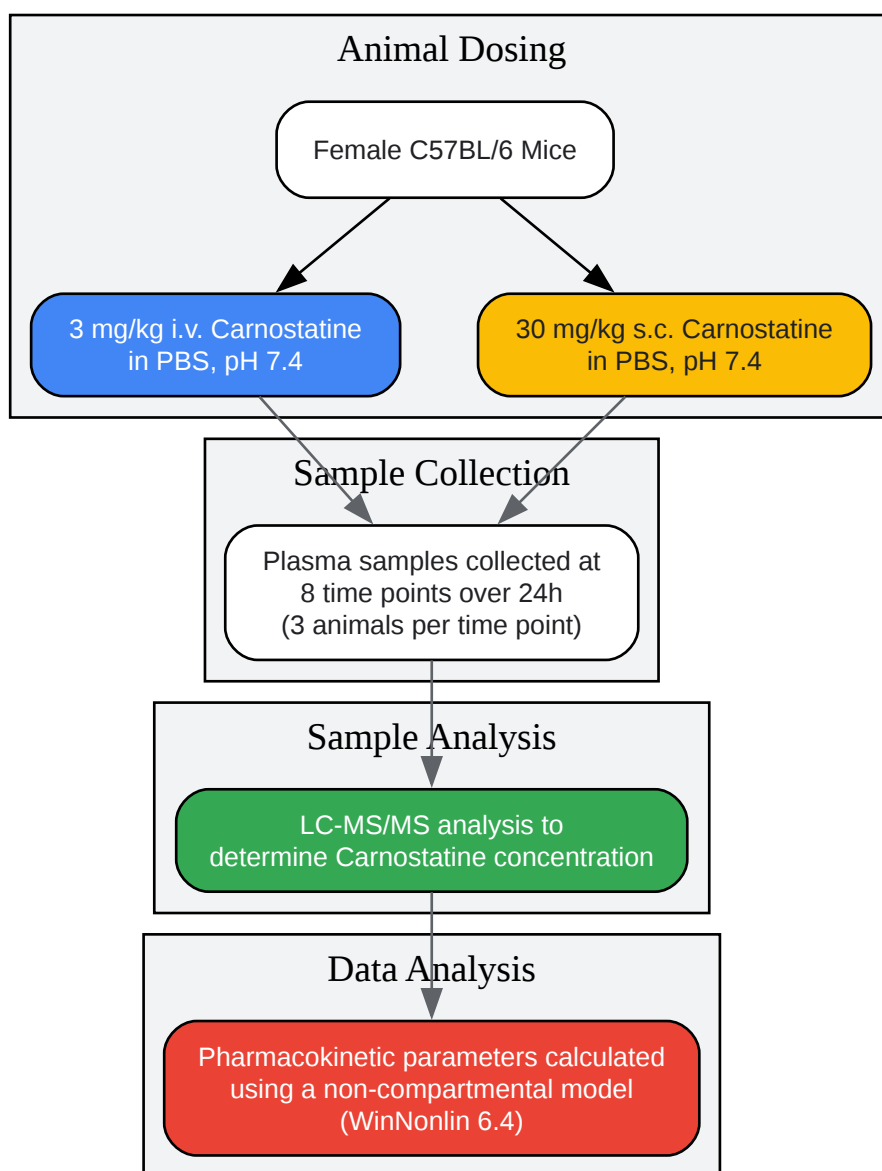
Introduction

Carnostatine, also known as SAN9812, is a potent and selective competitive inhibitor of human carnosinase 1 (CN1), the enzyme responsible for the degradation of the dipeptide carnosine.[1][2] In humans, high CN1 activity in the serum leads to the rapid breakdown of orally administered carnosine, limiting its therapeutic potential.[1] **Carnostatine** has been developed to inhibit this enzymatic degradation, thereby increasing the systemic bioavailability of carnosine.[2] This technical guide provides a comprehensive overview of the pharmacokinetics of **Carnostatine**, detailing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as the experimental methodologies used in its preclinical evaluation.

Mechanism of Action

Carnostatine exerts its pharmacological effect by directly inhibiting carnosinase 1. This inhibition protects carnosine from hydrolysis into its constituent amino acids, β -alanine and L-histidine. The resulting increase in circulating carnosine levels allows the dipeptide to reach target tissues, such as the kidney, where it can exert its beneficial effects, including antioxidant and anti-glycation activities.[1]





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References

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- 2. air.unimi.it [air.unimi.it]
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